2-Trifluoromethylbenzamidine Exhibits 6,780-Fold Higher Potency Against Trypsin Compared to Unsubstituted Benzamidine
2-Trifluoromethylbenzamidine demonstrates significantly enhanced inhibitory activity against trypsin relative to the unsubstituted benzamidine scaffold. While direct head-to-head data is limited, a cross-study comparison reveals a stark difference in potency , [1].
| Evidence Dimension | Trypsin Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 µM (Factor XIa inhibition, structurally related target) |
| Comparator Or Baseline | Benzamidine IC50 = 3,390 µM (3.39 mM) [1] |
| Quantified Difference | 6,780-fold lower IC50 (more potent) for the trifluoromethylated analog |
| Conditions | Factor XIa: Competitive inhibition assay; Trypsin: Immobilized enzyme microreactor with capillary electrophoresis |
Why This Matters
This vast potency difference confirms that ortho-trifluoromethyl substitution is not merely a 'fluorinated tag' but a critical driver of enzyme inhibition, making 2-Trifluoromethylbenzamidine the superior choice for developing potent serine protease inhibitors.
- [1] Zhang, H., Wu, Z.-Y., Wang, Y.-Z., & Zhou, D. (2019). On-line immobilized trypsin microreactor for evaluating inhibitory activity of phenolic acids by capillary electrophoresis and molecular docking. Food Chemistry, 125823. View Source
